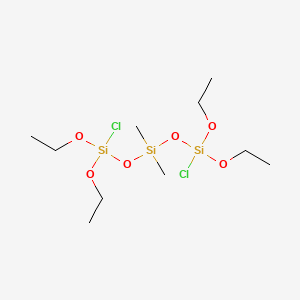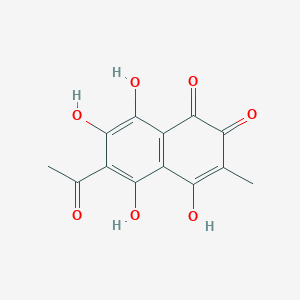
6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a naphthalene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the acetylation of a naphthalene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen atoms or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
科学的研究の応用
6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The hydroxyl groups play a crucial role in its binding affinity and specificity, allowing it to modulate biological processes effectively.
類似化合物との比較
Similar Compounds
6-Acetyl-4,5,7-trihydroxy-1,2-naphthalenedione: This compound is similar but lacks one hydroxyl group.
Tetramethyl acetyloctahydronaphthalenes: These compounds have a different structural backbone but share some functional groups.
Uniqueness
6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione is unique due to its specific arrangement of hydroxyl groups and the naphthalene core. This structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
64000-80-2 |
|---|---|
分子式 |
C13H10O7 |
分子量 |
278.21 g/mol |
IUPAC名 |
6-acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H10O7/c1-3-8(15)6-7(12(19)9(3)16)13(20)11(18)5(4(2)14)10(6)17/h15,17-18,20H,1-2H3 |
InChIキー |
GSPUJKUSZZBATP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=C(C(=C2O)C(=O)C)O)O)C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


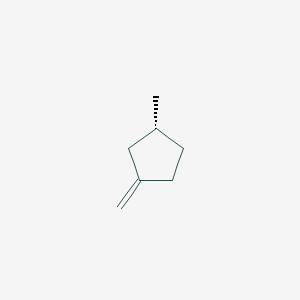
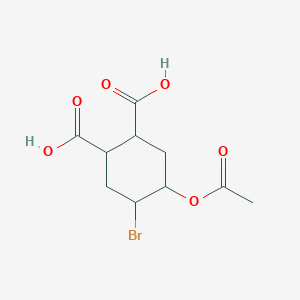
methylidene}hydroxylamine](/img/structure/B14504210.png)
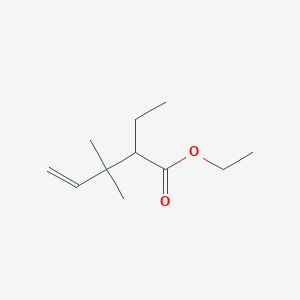
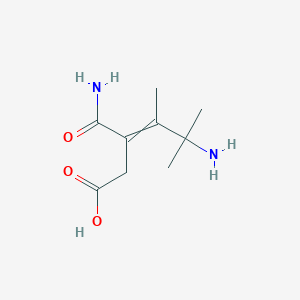
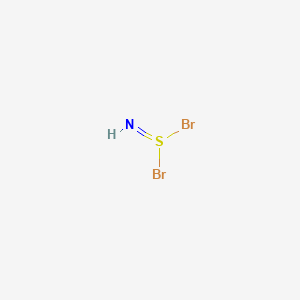
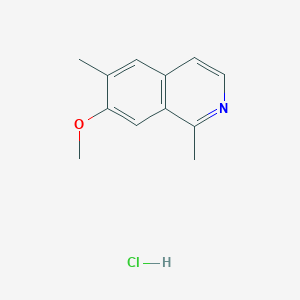
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
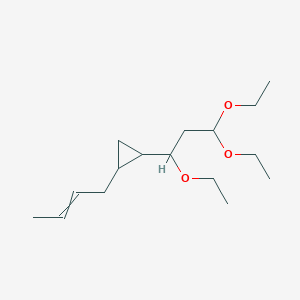
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
